3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine - 158966-44-0

3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine

Catalog Number: EVT-414510
CAS Number: 158966-44-0
Molecular Formula: C24H21FN2O8
Molecular Weight: 484.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Starting Material: 5-Fluoro-2′-O-methyluridine could serve as the starting material. This nucleoside can be synthesized through a multi-step process involving the introduction of a fluorine atom at the C5 position of uridine and subsequent methylation of the 2′-hydroxyl group [].
  • Protection: Selective benzoylation of the 3′ and 5′ hydroxyl groups of 5-fluoro-2′-O-methyluridine could be achieved using benzoyl chloride in the presence of a suitable base and solvent [, , ].
Chemical Reactions Analysis
  • Deprotection: The benzoyl groups can be readily cleaved under mild basic conditions (e.g., methanolic ammonia) to yield the free 5-fluoro-2′-O-methyluridine [, , ].
  • Phosphorylation: The free 5′-hydroxyl group, after deprotection, could be selectively phosphorylated to yield the corresponding nucleoside monophosphate, a potential substrate or inhibitor for enzymes involved in nucleotide metabolism [, ].
Mechanism of Action
  • Inhibition of DNA/RNA Synthesis: Incorporation of modified nucleosides into nucleic acids can interfere with DNA/RNA chain elongation or alter their structure and function, potentially leading to antitumor or antiviral activity [, , , ].
  • Modulation of Enzyme Activity: Nucleoside analogues can act as competitive inhibitors of enzymes involved in nucleotide metabolism, such as thymidylate synthase, thereby disrupting DNA synthesis [, ].
Applications
    • Antisense Therapy: Oligonucleotides targeting specific mRNA sequences can inhibit protein synthesis [].
    • Molecular Probes: Fluorescently labeled oligonucleotides can be used to visualize nucleic acids in cells or tissues [].
    • Enzyme Kinetics and Inhibition: As a potential substrate or inhibitor of enzymes involved in nucleotide metabolism [, ].

5-Fluoro-4-thio-2′-O-methyluridine (FSU)

    Compound Description: 5-Fluoro-4-thio-2′-O-methyluridine (FSU) is a modified nucleoside that serves as a fluorescent photo-crosslinking agent for DNA duplexes. When incorporated into an oligonucleotide, FSU can form a fluorescent photoadduct with a thymine base in a complementary DNA strand upon UV irradiation, leading to interstrand crosslinking. This property makes FSU a valuable tool for studying DNA structure and interactions. []

    Compound Description: β-3′,5′-Di-O-Benzoylthymidine is a key intermediate in the synthesis of 2′-deoxyribonucleosides. []

    Relevance: This compound shares the same 3',5'-di-O-benzoyl ribose moiety as 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine. The key difference lies in the base, with β-3′,5′-Di-O-Benzoylthymidine having a thymine base instead of the 5-fluoro-2'-O-methyluracil base in the target compound. []

2′-Deoxy-3′, 5′-di-O-acetyl-5-fluoro-3-(3-methylbenzoyl)uridine (FF-705)

    Compound Description: 2′-Deoxy-3′, 5′-di-O-acetyl-5-fluoro-3-(3-methylbenzoyl)uridine (FF-705) is a floxuridine derivative investigated as a potential anticancer agent. It is administered orally and has been shown to be metabolized into floxuridine (FUDR) and 5-fluorouracil (5-FU) in vivo. []

    Relevance: Both FF-705 and 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine are modified pyrimidine nucleosides with a fluorine atom at the 5-position of the uracil base. Additionally, both compounds feature ester functionalities at the 3' and 5' positions of the ribose sugar, albeit with different acyl groups (acetyl in FF-705 and benzoyl in the target compound). This makes them structurally related despite their different applications. []

5-Fluoro-2′-deoxyuridine (FDU)

    Compound Description: 5-Fluoro-2′-deoxyuridine (FDU) is an anticancer drug that inhibits DNA synthesis by acting as a competitive inhibitor of thymidylate synthase. It is often used in conjunction with other chemotherapeutic agents. [, ]

    Relevance: 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine can be considered a prodrug of FDU. The benzoyl groups at the 3' and 5' positions of the target compound can be cleaved in vivo to release the active drug, FDU. Both compounds share the same 5-fluorouracil base, highlighting their close structural relationship. [, ]

2′,5-Difluoro-2′‐deoxyuridine (DFDU)

    Compound Description: 2′,5-Difluoro-2′‐deoxyuridine (DFDU) is a fluorinated nucleoside analog with potential anticancer activity. It acts as a dual-action prodrug, releasing both a nucleotide derivative of FDU and butyric acid upon metabolic activation. []

    Relevance: Structurally, DFDU is closely related to both 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine and FDU. All three compounds possess a fluorinated uracil base. DFDU and 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine are differentiated by the presence of an additional fluorine atom at the 2' position of the sugar moiety in DFDU, whereas FDU lacks the benzoyl protecting groups and the 2'-O-methyl substitution found in the target compound. []

3′-O-butanoyl-FDU

    Compound Description: 3′-O-butanoyl-FDU is an ester prodrug designed to release both FDU and butyric acid upon enzymatic hydrolysis in vivo. This dual-action mechanism aims to enhance the anticancer activity by combining the cytotoxic effects of FDU with the differentiation-inducing properties of butyric acid. []

    Relevance: Like 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine, 3′-O-butanoyl-FDU is a prodrug of FDU, designed for enhanced delivery and/or activity. Both compounds share the core FDU structure, with 3′-O-butanoyl-FDU bearing a butyrate ester at the 3' position of the ribose sugar instead of the benzoyl group found in the target compound. []

3′,5′‐di‐O‐butanoyl esters of FDU

    Compound Description: 3′,5′‐di‐O‐butanoyl esters of FDU are a class of prodrugs designed to enhance the delivery and efficacy of FDU as an anticancer agent. These esters are designed to be cleaved in vivo, releasing FDU and butyric acid, which may act synergistically to inhibit tumor growth. []

    Relevance: This group of compounds highlights the concept of using ester prodrugs to modify the pharmacokinetic properties of FDU, similar to the approach employed for 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine. Both the target compound and the 3′,5′‐di‐O‐butanoyl esters of FDU are ester derivatives of FDU, differing primarily in the nature and position of the ester groups on the sugar moiety. []

8. 3′-O‐retinoyl‐FDU (12) * Compound Description: 3′-O‐retinoyl‐FDU (12) is a prodrug designed to release both FDU and retinoic acid. In vitro, it shows cytotoxic effects against various tumor cell lines and induces differentiation of HL60 cells. In vivo studies showed it delayed tumor growth in a murine model. []* Relevance: Both 3′-O‐retinoyl‐FDU and 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine exemplify the prodrug strategy for FDU, utilizing different promoieties to potentially enhance its therapeutic profile. While the target compound employs benzoyl groups, 3′-O‐retinoyl‐FDU incorporates a retinoyl group at the 3' position, aiming to exploit the biological activities of retinoic acid alongside FDU. []

3′‐O‐butanoyl‐5′‐O‐bis(2,2,2‐trichloroethyl)phosphoryl‐FDU (16)

    Compound Description: 3′‐O‐butanoyl‐5′‐O‐bis(2,2,2‐trichloroethyl)phosphoryl‐FDU (16) is a multi-functional prodrug designed to release FDU, butyric acid, and bis(2,2,2‐trichloroethyl)phosphate upon activation in vivo. It exhibits both cytotoxic and cell differentiation effects in vitro against HL60 cells. []

    Relevance: This compound underscores the strategy of designing multi-drug delivery systems based on the FDU scaffold, similar to 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine. While the target compound utilizes benzoyl groups for potential hydrolytic release, 3′‐O‐butanoyl‐5′‐O‐bis(2,2,2‐trichloroethyl)phosphoryl‐FDU incorporates both a butyrate ester and a bis(2,2,2‐trichloroethyl)phosphate moiety, illustrating the diversity of potential modifications on the FDU framework for achieving desired pharmacological properties. []

3′‐floxuridinyl 4‐[3‐(3, 5‐di‐t‐butyl‐4‐methoxyphenyl)‐3‐oxo‐propenyl]benzoate (3′‐O‐BOBA‐ FUDR)

    Compound Description: 3′‐floxuridinyl 4‐[3‐(3, 5‐di‐t‐butyl‐4‐methoxyphenyl)‐3‐oxo‐propenyl]benzoate (3′‐O‐BOBA‐ FUDR) is a dual-acting antitumor prodrug that combines FUDR with a chalcone derivative (BOBA) known for inducing differentiation in cancer cells. In vitro studies show enhanced antiproliferative activity compared to FUDR alone, and in vivo studies in rats show tumor growth inhibition and induction of apoptosis. []

    Relevance: Both 3′‐O‐BOBA‐ FUDR and 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine showcase the development of prodrugs based on FUDR to improve its therapeutic index. 3′‐O‐BOBA‐ FUDR highlights the conjugation of FUDR with a biologically active moiety, BOBA, at the 3' position, while the target compound utilizes benzoyl groups for potential hydrolytic release of FDU, showcasing different strategies in prodrug design. []

11. N3-Benzoyl-3′,5′-O-(di-tert-butylsilanediyl)uridine* Compound Description: N3-Benzoyl-3′,5′-O-(di-tert-butylsilanediyl)uridine is a protected uridine derivative used as a starting material in nucleoside modification reactions. []* Relevance: This compound shares the N3-benzoyl protection strategy with 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine, although the latter utilizes benzoyl groups for the sugar hydroxyl groups instead of the di-tert-butylsilanediyl protecting group. This highlights the common practice of using benzoyl groups as protecting groups in nucleoside chemistry. []

12. 2′-O-methyluridine* Compound Description: 2′-O-methyluridine is a naturally occurring modified nucleoside found in various RNA molecules. It plays a role in RNA stability and function. []* Relevance: 2′-O-methyluridine possesses the same 2'-O-methyl modification on the ribose sugar as the target compound, 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine. This highlights the importance of the 2'-O-methyl modification in influencing nucleoside properties and its presence in both natural and synthetic nucleosides. []

13. 5-fluoro-2-thiouracil (11)* Compound Description: 5-fluoro-2-thiouracil (11) is a modified pyrimidine base used in the synthesis of nucleoside analogs. []* Relevance: This compound shares the 5-fluoro modification on the uracil base with 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine. The presence of a sulfur atom instead of oxygen at the 2-position in 5-fluoro-2-thiouracil further exemplifies the structural modifications explored in nucleoside analogs for modulating their biological activities. []

14. 2′-Deoxy-5-fluoro-2-thiouridine* Compound Description: 2′-Deoxy-5-fluoro-2-thiouridine is a nucleoside analog incorporating both fluorine and sulfur substitutions on the uracil base. [] * Relevance: This compound emphasizes the exploration of combined modifications on the uracil ring system, similar to the approach used for 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine. The presence of both the 5-fluoro and 2-thio modifications in 2′-Deoxy-5-fluoro-2-thiouridine, compared to only the 5-fluoro modification in the target compound, underscores the diversity of modifications explored in nucleoside analog design for potential therapeutic applications. []

1-[2-O-(o-carboran-1-ylmethyl)-β-D-ribofuranosyl]uracil (11)

    Compound Description: 1-[2-O-(o-carboran-1-ylmethyl)-β-D-ribofuranosyl]uracil (11) is a carborane-containing nucleoside synthesized as a potential agent for boron neutron capture therapy (BNCT). []

    Relevance: This compound showcases the strategy of attaching bulky substituents to the ribose moiety of nucleosides, similar to the benzoyl groups in 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine. Although the o-carboran-1-ylmethyl group in 1-[2-O-(o-carboran-1-ylmethyl)-β-D-ribofuranosyl]uracil (11) serves a different purpose (boron delivery for BNCT), it exemplifies the potential for modifications at the 2'-position of the ribose sugar in nucleoside design. []

16. 3′-deoxy-3′-fluoroadenosine* Compound Description: 3'-deoxy-3'-fluoroadenosine is a nucleoside analog exhibiting both cytostatic and antiviral activities. It inhibits the proliferation of certain tumor cell lines and the replication of various RNA and DNA viruses. []* Relevance: Both 3'-deoxy-3'-fluoroadenosine and 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine are modified nucleosides incorporating fluorine substitution. While the target compound has fluorine at the 5-position of the uracil base, 3'-deoxy-3'-fluoroadenosine has fluorine at the 3'-position of the ribose sugar, highlighting the diverse approaches to fluorine substitution in nucleoside modification for achieving desired biological activities. []

17. 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-adenine (ara-A2′F)* Compound Description: 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-adenine (ara-A2′F) is a nucleoside analog incorporated into oligonucleotides to enhance their affinity for complementary RNA and DNA sequences. It is explored for potential antisense applications. []* Relevance: Both ara-A2′F and 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine represent modified nucleosides designed for specific applications in nucleic acid chemistry. While the target compound is a protected uridine derivative, ara-A2′F is a modified adenosine analog, both highlighting the importance of nucleoside modifications in modulating nucleic acid interactions and biological activities. []

18. 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-guanine (ara-G2′F)* Compound Description: 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-guanine (ara-G2′F) is another nucleoside analog incorporated into oligonucleotides to improve their binding affinity and specificity for complementary RNA and DNA sequences. []* Relevance: Similar to ara-A2′F, ara-G2′F demonstrates the use of modified nucleosides, particularly fluorinated arabino-configured nucleosides, in oligonucleotide synthesis. The structural similarities between ara-G2′F, ara-A2′F, and 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine underscore the importance of fluorine substitution and sugar modifications in tailoring the properties of nucleosides and their corresponding oligonucleotides for various applications. []

19. 2′-O-(2-methoxyethyl)-5-methyluridine* Compound Description: 2′-O-(2-methoxyethyl)-5-methyluridine is a modified nucleoside used as a building block in the synthesis of oligonucleotides, particularly those aimed at antisense applications. The 2′-O-(2-methoxyethyl) modification enhances the stability and binding affinity of the resulting oligonucleotides. [] * Relevance: Both 2′-O-(2-methoxyethyl)-5-methyluridine and 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine highlight the concept of introducing ether modifications at the 2'-position of the ribose sugar to modulate nucleoside properties. The target compound achieves this through a 2'-O-methyl group, while 2′-O-(2-methoxyethyl)-5-methyluridine incorporates a 2'-O-(2-methoxyethyl) group, demonstrating the versatility of ether modifications in nucleoside design. []

Properties

CAS Number

158966-44-0

Product Name

3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine

IUPAC Name

[(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate

Molecular Formula

C24H21FN2O8

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C24H21FN2O8/c1-32-19-18(35-23(30)15-10-6-3-7-11-15)17(13-33-22(29)14-8-4-2-5-9-14)34-21(19)27-12-16(25)20(28)26-24(27)31/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18-,19-,21-/m1/s1

InChI Key

OLOLDETYCPQDLO-ANTGDGSKSA-N

SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.